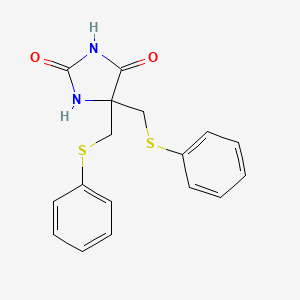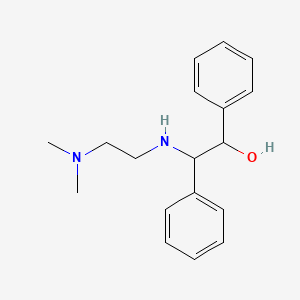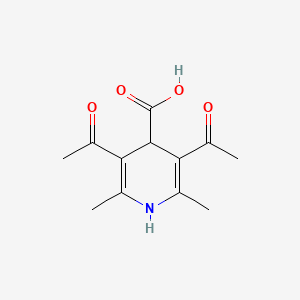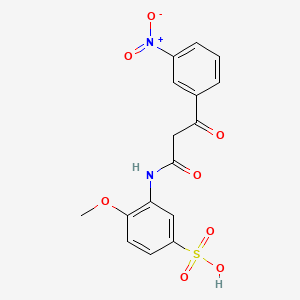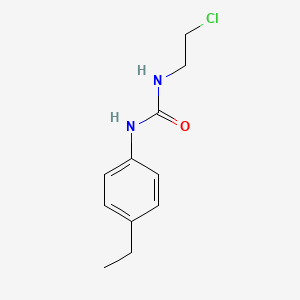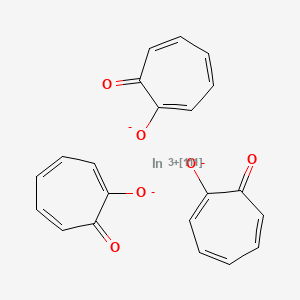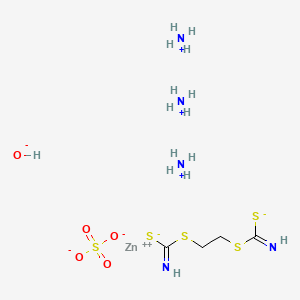
Cytidine, 3'-azido-2',3'-dideoxy-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azido-2’,3’-Dideoxy-N4-methylcytidine is a nucleoside analog with structural similarities to both 3’-azido-3’-deoxythymidine and 2’,3’-dideoxycytidine. This compound has been shown to be a potent and selective inhibitor of human immunodeficiency virus type 1 in vitro .
Méthodes De Préparation
The synthesis of 3’-Azido-2’,3’-Dideoxy-N4-methylcytidine involves multiple steps. The starting material is typically a nucleoside, which undergoes azidation at the 3’ position and deoxygenation at the 2’ and 3’ positions. The N4-methyl group is introduced through methylation reactions. Industrial production methods often involve optimizing these steps to increase yield and purity .
Analyse Des Réactions Chimiques
3’-Azido-2’,3’-Dideoxy-N4-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The azido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3’-Azido-2’,3’-Dideoxy-N4-methylcytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: The compound is used in studies involving nucleic acid interactions and modifications.
Medicine: It has been investigated for its antiviral properties, particularly against human immunodeficiency virus type 1.
Industry: The compound is used in the development of antiviral drugs and other therapeutic agents
Mécanisme D'action
The mechanism of action of 3’-Azido-2’,3’-Dideoxy-N4-methylcytidine involves its incorporation into the viral DNA by reverse transcriptase. Once incorporated, it terminates DNA elongation, thereby inhibiting viral replication. The compound selectively targets the reverse transcriptase enzyme of the human immunodeficiency virus, making it an effective antiviral agent .
Comparaison Avec Des Composés Similaires
3’-Azido-2’,3’-Dideoxy-N4-methylcytidine is similar to other nucleoside analogs such as:
3’-Azido-3’-deoxythymidine: Both compounds inhibit human immunodeficiency virus reverse transcriptase but differ in their specific molecular structures.
2’,3’-Dideoxycytidine: This compound also inhibits viral replication but has different pharmacokinetic properties.
The uniqueness of 3’-Azido-2’,3’-Dideoxy-N4-methylcytidine lies in its specific structural modifications, which enhance its selectivity and potency as an antiviral agent .
Propriétés
Numéro CAS |
115913-78-5 |
|---|---|
Formule moléculaire |
C10H14N6O3 |
Poids moléculaire |
266.26 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C10H14N6O3/c1-12-8-2-3-16(10(18)13-8)9-4-6(14-15-11)7(5-17)19-9/h2-3,6-7,9,17H,4-5H2,1H3,(H,12,13,18)/t6-,7+,9+/m0/s1 |
Clé InChI |
UWWRTDIZTFXDNX-LKEWCRSYSA-N |
SMILES isomérique |
CNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES canonique |
CNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




